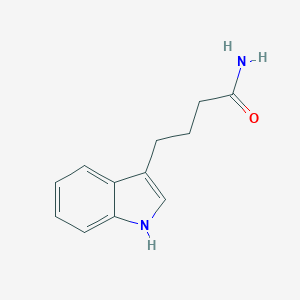

4-(1H-Indol-3-yl)butanamide

概要

説明

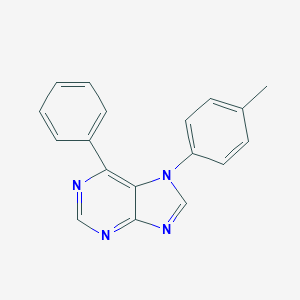

“4-(1H-Indol-3-yl)butanamide” is a chemical compound with the molecular formula C12H14N2O . It is a derivative of indole, a heterocyclic aromatic organic compound .

Molecular Structure Analysis

The molecular structure of “this compound” consists of an indole group attached to a butanamide group . The InChI code for this compound is 1S/C12H14N2O/c13-12(15)7-3-4-9-8-14-11-6-2-1-5-10(9)11/h1-2,5-6,8,14H,3-4,7H2,(H2,13,15) .科学的研究の応用

Urease Inhibition : Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides, starting from 4-(1H-indol-3-yl)butanamide. These compounds showed potent in vitro inhibitory potential against urease enzyme, suggesting their potential as therapeutic agents in drug designing programs (Nazir et al., 2018).

Antitumor Activity : Horishny and Matiychuk (2020) developed a synthesis procedure for 4-(1H-indol-3-yl)butanamides, which exhibited moderate antitumor activity against most malignant tumor cells, particularly the UO31 renal cancer cell line (Horishny & Matiychuk, 2020).

α-Amylase Inhibitory Activity : Mathew et al. (2015) synthesized various N-[3-Chloro-2-(substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl) butanamide derivatives, which demonstrated significant α-amylase inhibitory activity, comparable to standard treatments (Mathew et al., 2015).

Antimicrobial Activities : Anekal and Biradar (2012) found that indole derivatives, including those related to this compound, displayed significant antimicrobial activities against various microbial strains (Anekal & Biradar, 2012).

Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Nitta et al. (2012) explored 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides as potent and selective DPP-IV inhibitors, relevant for type 2 diabetes treatment (Nitta et al., 2012).

Immunosuppressive Activities : Giraud et al. (2010) synthesized N-aryl-3-(indol-3-yl)propanamides and found that these compounds, including derivatives of this compound, exhibited significant immunosuppressive activities (Giraud et al., 2010).

Anticonvulsant Activity : Kamiński et al. (2015) synthesized hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, showing broad-spectrum anticonvulsant activity (Kamiński et al., 2015).

Safety and Hazards

The safety data sheet for “4-(1H-Indol-3-yl)butanamide” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

将来の方向性

The future directions for the study and application of “4-(1H-Indol-3-yl)butanamide” and its derivatives could involve further exploration of their biological activities . For instance, the antitumor activities of indoles have been noted, and the introduction of a hydroxamic acid group to the structure of indolebutyric acid resulted in a compound with potent inhibitory activities against HDAC2 and HDAC3 . This suggests potential future directions in the development of new therapeutic agents.

作用機序

Target of Action

The primary targets of 4-(1H-Indol-3-yl)butanamide are human histone deacetylase 2 (HDAC2) and histone deacetylase 3 (HDAC3) . These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.

Mode of Action

This compound interacts with its targets, HDAC2 and HDAC3, through strong hydrogen bond interactions and hydrophobic interactions . This binding inhibits the deacetylase activity of HDAC2 and HDAC3, leading to an increase in acetylation levels of histones. This results in a more relaxed chromatin structure, which facilitates gene transcription.

Biochemical Pathways

The inhibition of HDAC2 and HDAC3 by this compound affects the histone acetylation-deacetylation pathway . This pathway plays a key role in the regulation of gene expression. By inhibiting HDAC2 and HDAC3, the compound prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and increased gene transcription.

Result of Action

The inhibition of HDAC2 and HDAC3 by this compound leads to increased histone acetylation and gene transcription . This can result in various cellular effects, depending on the specific genes that are upregulated. For example, upregulation of tumor suppressor genes could potentially have anti-cancer effects.

生化学分析

Biochemical Properties

4-(1H-Indol-3-yl)butanamide has been found to interact with various enzymes and proteins. For instance, it has been shown to exhibit potent inhibitory activities against histone deacetylase 2 (HDAC2) and histone deacetylase 3 (HDAC3) . These interactions are characterized by strong hydrogen bond interactions and hydrophobic interactions .

Cellular Effects

In cellular contexts, this compound has been found to have significant effects on various types of cells. For example, hematologic cell lines such as U937 and K562 were found to be more sensitive to this compound than solid tumor cell lines like MDA-MB-231 and PC-3 . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active sites of HDAC2 and HDAC3 . This binding results in the inhibition of these enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Given its potent inhibitory activities against HDAC2 and HDAC3 , it is likely that the effects of this compound on cellular function may change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function.

Metabolic Pathways

Given its interactions with HDAC2 and HDAC3 , it is likely that this compound may interact with enzymes or cofactors involved in these pathways.

特性

IUPAC Name |

4-(1H-indol-3-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-12(15)7-3-4-9-8-14-11-6-2-1-5-10(9)11/h1-2,5-6,8,14H,3-4,7H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIPKTMVZHTWNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314136 | |

| Record name | 1H-Indole-3-butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6245-91-6 | |

| Record name | 1H-Indole-3-butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6245-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the introduction of a hydroxamic acid group to 4-(1H-Indol-3-yl)butanamide (forming IBHA) impact its biological activity?

A1: The addition of a hydroxamic acid group to this compound significantly enhances its ability to inhibit histone deacetylases (HDACs), specifically HDAC2 and HDAC3. [] This modification leads to potent inhibitory activity, surpassing the potency of the known HDAC inhibitor, SAHA. [] This suggests that IBHA could potentially interfere with gene expression and cellular processes regulated by HDAC2 and HDAC3.

Q2: What structural features of IBHA contribute to its HDAC inhibitory activity?

A2: Docking studies reveal that IBHA interacts with the active sites of HDAC2 and HDAC3 through a combination of strong hydrogen bonds and hydrophobic interactions. [] This suggests that both the hydroxamic acid moiety and the indole ring system in IBHA are crucial for its binding affinity and inhibitory activity against these HDAC isoforms.

Q3: How does the structure of this compound derivatives influence their anti-inflammatory properties?

A3: Research indicates that incorporating specific substituents within the this compound scaffold can modulate its anti-inflammatory effects. For example, derivatives containing bromine or methyl substituents at specific positions exhibit more pronounced anti-inflammatory activity compared to other analogs. [] This highlights the importance of structure-activity relationship studies in optimizing the desired biological activity of this class of compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-[2-(dibenzylamino)ethyl]-6-oxo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxylate](/img/structure/B421581.png)

![S-[3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-oxopropyl] ethanethioate](/img/structure/B421582.png)

![N-[1-(1-adamantyl)ethyl]-2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B421588.png)

![Ethyl 2-[(2-chlorobenzoyl)amino]-5-nitro-4-phenylthiophene-3-carboxylate](/img/structure/B421589.png)

![3-amino-5-nitro-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B421591.png)

![1,7-Diphenyl-2-methyl-3-cyano-5,6-trimethylenepyrrolo[3,2-b]pyridine](/img/structure/B421602.png)

![8-cyclohexyl-3-{[4-(2-furoyl)-1-piperazinyl]acetyl}-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B421603.png)

![N-[2-(5-nitro-1H-indol-3-yl)ethyl]propanamide](/img/structure/B421609.png)

![ethyl 2-{[(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetyl]amino}-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B421612.png)